N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide
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Overview
Description
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide moiety linked to a pyrimidine ring, which is further substituted with a pyridin-2-ylamino group. The intricate structure of this compound allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to form an ester derivative.
Oxidation: The ester is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide intermediate.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to yield a cyano derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Trimethylsilyl cyanide, halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and receptors can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyridin-2-ylamino)pyrimidin-2-yl)nicotinamide
- N-(2-(pyridin-2-ylamino)pyrimidin-4-yl)nicotinamide
Uniqueness
Compared to similar compounds, N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide exhibits unique properties due to the specific positioning of its functional groups. This unique arrangement allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(13-4-3-6-18-11-13)21-9-8-20-15-10-16(23-12-22-15)24-14-5-1-2-7-19-14/h1-7,10-12H,8-9H2,(H,21,25)(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXEXJAOXXHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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